molecular formula C7H6ClNO2 B048098 Methyl 5-chloropyridine-2-carboxylate CAS No. 132308-19-1

Methyl 5-chloropyridine-2-carboxylate

Cat. No. B048098
CAS RN: 132308-19-1
M. Wt: 171.58 g/mol
InChI Key: QHFFLLBWCXVJGO-UHFFFAOYSA-N
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Description

Methyl 5-chloropyridine-2-carboxylate (MCP2C) is a small molecule with a wide range of potential applications. It is a versatile compound that can be used as an intermediate in a variety of organic synthesis reactions and has been used in several scientific research applications.

Scientific Research Applications

  • Organic Synthesis : A study by Galenko et al. (2015) described a one-pot synthesis method utilizing methyl 5-chloropyridine-2-carboxylate for creating methyl 4-aminopyrrole-2-carboxylates. This method enables the introduction of substituents at the pyrrole nitrogen, which is significant for the synthesis of various organic compounds (Galenko et al., 2015).

  • Pharmaceutical Applications : Pan Qing-cai (2011) synthesized N-alkyl-4-chloro-2-pyridine carboxamides from this compound and various amines. These compounds have potential pharmaceutical applications due to their chemical structure and properties (Pan Qing-cai, 2011).

  • Chemical Reactions and Pathways : Sugiyama et al. (1981) explored the photo-methylation and -methoxylation reactions of methyl 2-pyridinecarboxylate in methanol, revealing insights into the methylation and methoxylation pathways and their dependence on various acids (Sugiyama et al., 1981).

  • Antibacterial Activity : A study on 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, which can be synthesized from this compound, showed moderate to good antibacterial activity, suggesting their potential in antibacterial treatment (Babu et al., 2016).

  • Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs derived from this compound exhibited potent antioxidant and metal chelating activities. These properties are crucial in treating diseases associated with metal-induced oxidative stress (Sudhana & Jangampalli Adi, 2019).

Safety and Hazards

“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

methyl 5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFFLLBWCXVJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461547
Record name Methyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132308-19-1
Record name Methyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloropyridin-2-carboxylic acid (309 g, 1.96 mol) in anhydrous MeOH (2 L) was slowly added thionyl chloride (299.7 mL, 4.12 mol, 2.1 eq) at room temperature (cloudy solution became clear brown solution during the addition of thionyl chloride). After the addition was complete, the reaction mixture was heated to 50° C. and stirred at this temperature overnight. The solvent and excess thionyl chloride were removed under reduced pressure and the crude product was azeotroped with toluene twice. The resulting solid was transferred to a filter funnel and washed with saturated aqueous NaHCO3 until the filtrate was basic. The resulting solid was dissolved in dichloromethane (2 L) and washed with saturated aqueous NaHCO3. The organics were dried over sodium sulfate, filtered and the filtrate was concentrated to provide the title compound as an off-white solid.
Quantity
309 g
Type
reactant
Reaction Step One
Quantity
299.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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